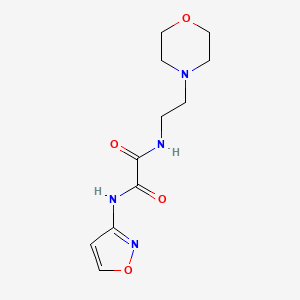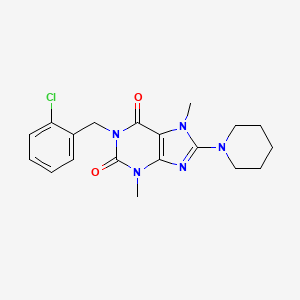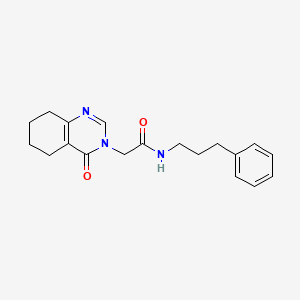
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as S0859, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Novel Synthetic Methodologies
Research has developed novel one-pot synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences. These methodologies provide a high-yielding and operationally simple route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the utility of oxalamide compounds in organic synthesis (Mamedov et al., 2016).
Enhanced Reactivity in Organic Reactions
Oxalamide derivatives have been explored for their reactivity towards sulfur- and oxygen-containing nucleophiles. These studies have led to the development of methods for the functionalization of aromatic compounds, demonstrating the role of oxalamides in facilitating Michael-type nucleophilic addition reactions (Pouzet et al., 1998).
Safer Synthetic Methods for Sulfamides
The synthesis of sulfamides, traditionally requiring hazardous reagents, has been made safer and more convenient through the use of N-substituted oxazolidin-2-one derivatives as synthetic equivalents. This highlights the significance of oxalamide-related compounds in developing environmentally friendly synthetic methodologies (Borghese et al., 2006).
Applications in HIV Research
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) has been studied for its interaction with HIV-1 gp120, blocking the virus's interaction with the CD4 receptor. This research underscores the potential of oxalamide derivatives in the development of novel antiviral agents (Yoshimura et al., 2010).
Environmental Applications
Studies have explored the activation of persulfate by carbon nanotubes for the degradation of environmental pollutants, such as chlorophenols, demonstrating the potential use of oxalamide-related chemistry in environmental remediation efforts (Cheng et al., 2017).
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-5-13(6-4-12)20-16(22)15(21)19-10-9-11-1-7-14(8-2-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWGQASBOYMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


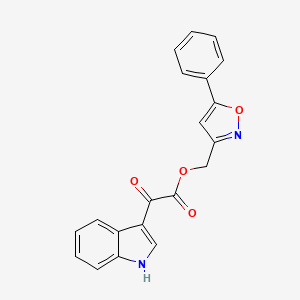
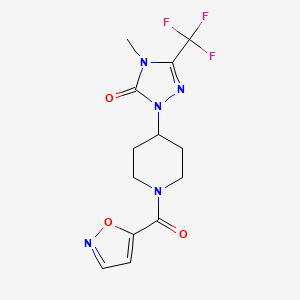
![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)

![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)
